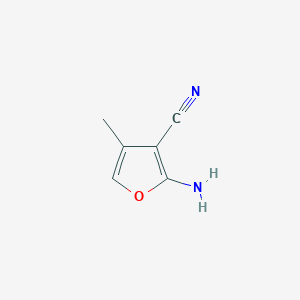
2-(But-3-en-1-yl)pyridine
Overview
Description
“2-(But-3-en-1-yl)pyridine” is a chemical compound with the molecular formula C9H11N . It is a derivative of pyridine, which is a six-membered heterocyclic compound containing one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-(But-3-en-1-yl)pyridine” consists of a pyridine ring attached to a but-3-en-1-yl group . The compound has a molecular weight of 133.19 g/mol . The InChIKey, a unique identifier for the compound, is ITCCGXTVFNNOHA-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(But-3-en-1-yl)pyridine” were not found in the available literature, pyridine derivatives are known to participate in various types of reactions . For example, they can undergo cross-coupling reactions .
Physical And Chemical Properties Analysis
“2-(But-3-en-1-yl)pyridine” has several computed properties. It has a molecular weight of 133.19 g/mol, an XLogP3-AA of 2.3, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds .
Scientific Research Applications
Medicinal Chemistry
Pyridine, the core structure of “2-(But-3-en-1-yl)pyridine”, plays a significant role in medicinal chemistry . Pyridine moieties are present in many drugs and pesticides due to their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability . They are often used in drugs because of their small molecular size .
Alzheimer’s Disease Treatment
Pyridine derivatives have been used in the development of β-secretase inhibitors for the treatment of Alzheimer’s disease . β-Secretase (BACE1) triggers the formation of the amyloid β (Aβ) peptide, the main component of the senile plaques found in the brain of Alzheimer’s patients .
Bioactive Ligands and Chemosensors
Schiff bases derived from pyridine derivatives, like “2-(But-3-en-1-yl)pyridine”, can behave as flexible and multidentate bioactive ligands . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions .
Antibacterial and Antiviral Activities
Pyridine-based Schiff bases possess a range of bioactivities including antibacterial and antiviral activities . They are considered as a versatile pharmacophore group .
Ion Recognition
Several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . They can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
Transition Metal Ion Complexes
Schiff bases derived from pyridine derivatives can form complexes with transition metal ions such as Co +2, Ni +2, Cu +2, Zn +2 and Cd +2 . These complexes have been found to possess an octahedral geometry .
Safety and Hazards
While specific safety and hazard information for “2-(But-3-en-1-yl)pyridine” was not found in the available literature, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
Mechanism of Action
Target of Action
It is known that pyridine derivatives, which include 2-(but-3-en-1-yl)pyridine, have been utilized in various therapeutic applications . They have shown potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
It is known that pyridine derivatives interact with their targets to induce changes that can lead to various therapeutic effects .
Biochemical Pathways
Pyridine derivatives are known to affect a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s predicted density is 0927±006 g/cm3, and it has a predicted pKa of 580±012 . These properties may influence its bioavailability.
properties
IUPAC Name |
2-but-3-enylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-3-6-9-7-4-5-8-10-9/h2,4-5,7-8H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHRXZWERCGWQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453722 | |
| Record name | Pyridine, 2-(3-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2294-75-9 | |
| Record name | 2-(3-Buten-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(3-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)





![(S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]propionamide](/img/structure/B1278803.png)




